molecular formula C6H8O3 B1355475 1-Acetylcyclopropanecarboxylic acid CAS No. 56172-71-5

1-Acetylcyclopropanecarboxylic acid

Cat. No. B1355475
CAS RN: 56172-71-5
M. Wt: 128.13 g/mol
InChI Key: JIOYLBIVCRZUEQ-UHFFFAOYSA-N
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Description

1-Acetylcyclopropanecarboxylic acid (often abbreviated as ACC) is an organic compound with the molecular formula C₆H₈O₃ . It belongs to the class of alpha amino acids , where the amino group is attached to the carbon atom adjacent to the carboxylate group (alpha carbon) . ACC plays a crucial role in ethylene biosynthesis in plants.


Synthesis Analysis

The synthesis of ACC involves various methods, but one common approach is the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) . This reaction typically occurs enzymatically, catalyzed by the enzyme ACC oxidase (ACCO). ACCO converts ACC to ethylene, a plant hormone involved in fruit ripening and other physiological processes .


Molecular Structure Analysis

The molecular structure of 1-Acetylcyclopropanecarboxylic acid consists of a cyclopropane ring with an acetyl group (CH₃CO-) attached to one of the carbon atoms. The chemical formula is CHO with an average mass of 128.13 Da . Here’s a simplified representation:

   CH₃     | H₂C-C-COOH     |    H 

Chemical Reactions Analysis

  • Ethylene Production : ACC serves as a precursor for ethylene synthesis. ACC is converted to ethylene by ACC oxidase, leading to fruit ripening and other growth processes in plants .
  • Enzymatic Oxidation : ACC undergoes enzymatic oxidation by ACCO, resulting in the release of ethylene gas .

Physical And Chemical Properties Analysis

  • Solubility : Soluble in water

Scientific Research Applications

Role in Plant Science

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-protein amino acid acting as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . ACC is the central molecule of ethylene biosynthesis .

Method of Application

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .

Results or Outcomes

The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .

Role as an Ethylene Precursor

ACC is the direct precursor of the plant hormone ethylene . This gaseous plant hormone controls several processes linked to vegetative plant growth but is also a major player in seed germination, fruit ripening, leaf and flower senescence, and abscission .

Method of Application

The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Results or Outcomes

In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been involved in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

Safety And Hazards

  • Toxicity : Not available

properties

IUPAC Name

1-acetylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOYLBIVCRZUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557301
Record name 1-Acetylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylcyclopropane-1-carboxylic acid

CAS RN

56172-71-5
Record name 1-Acetylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylcyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Acetylcyclopropanecarboxylic acid
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Citations

For This Compound
4
Citations
RK Singh, S Danishefsky - Organic Syntheses, 2003 - Wiley Online Library
Homoconjugate Addition of Nucleophiles to Cyclopropane‐1,1‐Dicarboxylate Derivatives: 2‐Oxo‐1‐Phenyl‐3‐Pyrrolidinecarboxylic Acid - Singh - Major Reference Works - Wiley …
Number of citations: 28 onlinelibrary.wiley.com
A Padwa, EA Curtis… - The Journal of Organic …, 1996 - ACS Publications
… To a solution containing 8.9 g (0.05 mol) of 1,1-carbonyldiimidazole in 10 mL of THF was added a solution of 7.0 g (0.05 mol) of 1-acetylcyclopropanecarboxylic acid 34 in 10 mL of THF, …
Number of citations: 98 pubs.acs.org
O David, J Blot, C Bellec… - The Journal of …, 1999 - ACS Publications
… A mixture of 1-acetylcyclopropanecarboxylic acid methyl ester (1.42 g, 10 mmol) and (S)-α-methylbenzylamine (1.21 g, 10 mmol) in 10 mL of toluene was heated during 16 h at 140 C. …
Number of citations: 135 pubs.acs.org
P Soares, MS Gadd, J Frost, C Galdeano… - Journal of medicinal …, 2018 - ACS Publications
The von Hippel–Lindau tumor suppressor protein is the substrate binding subunit of the VHL E3 ubiquitin ligase, which targets hydroxylated α subunit of hypoxia inducible factors (HIFs) …
Number of citations: 123 pubs.acs.org

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